3-Amino-6-hydroxy-2-pyridone hydrochloride

Synthetic methodology Cycloaddition Regioselectivity

Researchers requiring precise regiochemical control in cycloaddition reactions often face low yields with generic 2-pyridinone analogs. 3-Amino-6-hydroxy-2-pyridone hydrochloride (CAS 27969-85-3) solves this with its unique 3-amino-6-hydroxy substitution pattern, which directs reaction regiochemistry to enable access to 6-amino-2-pyridinone scaffolds that unsubstituted analogs cannot reliably produce. - Enables regioselective cycloaddition with nitro ketene aminal to construct bicyclic 2-pyridinones. - Serves as a key intermediate for human uridine phosphorylase (hUP) inhibitors. - Hydrochloride salt form ensures superior aqueous solubility compared to the free base (CAS 21269-90-9), streamlining work-up and purification. Standard pack sizes from 10 mg to bulk custom are available in stock, with custom synthesis offered on request.

Molecular Formula C5H7ClN2O2
Molecular Weight 162.57 g/mol
CAS No. 27969-85-3
Cat. No. B12696588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-hydroxy-2-pyridone hydrochloride
CAS27969-85-3
Molecular FormulaC5H7ClN2O2
Molecular Weight162.57 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC(=C1N)O.Cl
InChIInChI=1S/C5H6N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h1-2H,6H2,(H2,7,8,9);1H
InChIKeyGBJIGTQQRZBAML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-6-hydroxy-2-pyridone Hydrochloride: Overview


3-Amino-6-hydroxy-2-pyridone hydrochloride (CAS: 27969-85-3) is a substituted 2-pyridinone derivative bearing both an amino group at the 3-position and a hydroxyl group at the 6-position of the pyridinone ring, supplied as its hydrochloride salt for enhanced handling and stability . This compound serves primarily as a synthetic intermediate in pharmaceutical and chemical research settings .

Core Structure 2-Pyridinone scaffold with 3-amino-6-hydroxy substitution pattern
Salt Form Hydrochloride salt for enhanced handling and aqueous solubility
Synthetic Utility Enables regioselective cycloaddition and heterocycle synthesis

Why Generic Substitution Fails


Substitution of 3-amino-6-hydroxy-2-pyridone hydrochloride with other aminopyridone or hydroxypyridine analogs is not straightforward due to the precise regiochemical arrangement of functional groups required for downstream reactivity. This compound features a 2-pyridinone core with amino substitution at the 3-position and hydroxyl at the 6-position — a specific substitution pattern that dictates its behavior in cycloaddition, nucleophilic substitution, and metal-catalyzed coupling reactions . Related compounds such as 3-amino-6-hydroxypyridine (CAS: 33630-94-3) [1] or 5-amino-2-pyridone possess different oxidation states or substitution patterns that alter tautomeric equilibria and nucleophilic character, potentially leading to different reaction outcomes, lower yields, or incompatible synthetic routes. The hydrochloride salt form further distinguishes this compound by offering improved crystallinity and aqueous solubility during work-up and purification procedures compared to the free base.

  • 3-Amino-6-hydroxypyridine (pyridine analog) has different tautomeric and basicity profile, altering reactivity.
  • Free base form (CAS 21269-90-9) lacks salt solubility advantage, complicating aqueous work-up.
  • 5-Amino-2-pyridone or other isomers shift functional group positions, leading to different regiochemical outcomes.

Product-Specific Evidence Guide


Regioselective Cycloaddition Reactivity

3-Amino-6-hydroxy-2-pyridone hydrochloride serves as a key scaffold for constructing 6-amino-2-pyridinone derivatives via regioselective cycloaddition with nitro ketene aminal and 3-hydroxy-2-aryl-acrylates [1]. This reactivity profile differs from unsubstituted 2-pyridinone, which lacks the amino group required for directing cycloaddition regiochemistry [1].

Regioselective cycloaddition
Reported
3-Amino group directs cycloaddition with nitro ketene aminal; unsubstituted 2-pyridinone cannot.
Enables synthesis of 6-amino-2-pyridinone scaffolds.
Reaction requires nitro ketene aminal and 3-hydroxy-2-aryl-acrylate.
Synthetic methodology Cycloaddition Regioselectivity

Salt Form Solubility Advantage

The hydrochloride salt form of 3-amino-6-hydroxy-2-pyridone provides improved aqueous solubility and handling characteristics compared to the free base 3-amino-6-hydroxy-2(1H)-pyridinone (CAS: 21269-90-9) .

Salt form solubility
Class-level
Hydrochloride salt provides improved aqueous solubility over free base.
Simplifies aqueous work-up and dissolution.
Class property of amine hydrochlorides; verify under specific conditions.
Formulation Salt selection Solubility

Tautomeric Equilibrium vs. Pyridine Analogs

The 2-pyridinone core of 3-amino-6-hydroxy-2-pyridone hydrochloride exists in a keto-enol tautomeric equilibrium that differs fundamentally from the aromatic pyridine system found in 3-amino-6-hydroxypyridine (CAS: 33630-94-3) [1]. 2-Pyridinones exhibit markedly weaker basicity compared to pyridines and behave as neutral or weakly ionizable species under physiological and synthetic conditions .

Tautomerism & basicity
Class-level
2-Pyridinone core has markedly lower basicity than 3-amino-6-hydroxypyridine (aromatic).
Tautomeric and basicity differences affect reactivity and partitioning.
Class-level; confirm under specific reaction conditions.
Tautomerism Physicochemical properties Reactivity

Computational Stability of Isomerization

Ab initio calculations at the RHF/6-31G and MP2/6-31G levels demonstrate that 3-amino-2-pyridone undergoes isomerization to 3-amino-2-hydroxypyridine via four-center (gas-phase) and six-center (aqueous) cyclic transition states [1].

Isomerization stability
Reported
Ab initio: isomerization via four-center (gas) or six-center (aq) transition states.
Informs storage and solvent-dependent tautomer control.
Calculated models; experimental validation may be needed.
Computational chemistry Isomerization Stability

Research and Industrial Applications


Regioselective Cycloaddition Scaffold

Employ 3-amino-6-hydroxy-2-pyridone hydrochloride as a core scaffold in regioselective cycloaddition reactions with nitro ketene aminal and 3-hydroxy-2-aryl-acrylates to construct diverse bicyclic 2-pyridinones and multi-substituted 6-amino-2-pyridinones [1]. The 3-amino group directs reaction regiochemistry, enabling access to specific substitution patterns not readily achievable with unsubstituted 2-pyridinone analogs.

Uridine Phosphorylase Inhibitor Precursor

Utilize this compound as a synthetic intermediate for preparing 6-hydroxy-2-pyridone derivatives that function as human uridine phosphorylase (hUP) inhibitors [1]. This class of inhibitors has been investigated for applications in modulating 5-fluorouracil (5-FU) efficacy and in treating conditions including neurodegenerative diseases, cardiac disorders, and neoplasia.

Bioisosteric Replacement in Medicinal Chemistry

Incorporate 3-amino-6-hydroxy-2-pyridone hydrochloride as a pyridinone isostere in drug design programs where replacement of pyridine or other heterocyclic moieties is desired to modulate physicochemical properties [1]. Pyridinones serve as effective isosteres of pyridines, markedly weakening basicity and altering ionization profiles — a strategy observed across multiple FDA-approved small molecule drugs.

Aqueous-Phase Synthetic Transformations

Select the hydrochloride salt form for synthetic protocols conducted in aqueous or mixed aqueous-organic solvent systems where the free base (CAS: 21269-90-9) exhibits insufficient solubility [1]. The salt form facilitates dissolution during work-up and may simplify purification by enabling aqueous extraction sequences.

Application
Selection Property
Validation Focus
Regioselective cycloaddition scaffold synthesis
3-Amino directing group for regiocontrol
Cycloaddition product regiochemistry and yield
hUP inhibitor research intermediate
2-Pyridinone core as hUP inhibitor scaffold
Enzyme inhibition and 5-FU pathway modulation studies
Bioisosteric replacement in medicinal chemistry
Pyridinone isostere with reduced basicity
Physicochemical property modulation in lead optimization
Aqueous-phase synthetic transformations
HCl salt form for enhanced aqueous solubility
Work-up and purification efficiency
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